5-Chloro-2-(chloromethyl)pyrimidine

PRMT5 Cancer Epigenetics MTAP Deficiency

For medicinal chemistry campaigns requiring a validated heterocyclic building block, 5-Chloro-2-(chloromethyl)pyrimidine is the essential choice. This specific 5-chloro substitution pattern is critical for achieving potent target engagement in PRMT5 (4 nM IC50, 262.5-fold selectivity for MTAP-KO cells) and PIM kinase programs, where it demonstrates a 1.4-fold potency advantage over close analogs. It is the non-negotiable, patented reagent for synthesizing sodium channel modulator benzoxazepinones. Substituting generic isomers risks regioisomeric mismatch, invalid SAR data, and wasted investment.

Molecular Formula C5H4Cl2N2
Molecular Weight 163.001
CAS No. 944902-28-7
Cat. No. B570090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(chloromethyl)pyrimidine
CAS944902-28-7
Molecular FormulaC5H4Cl2N2
Molecular Weight163.001
Structural Identifiers
SMILESC1=C(C=NC(=N1)CCl)Cl
InChIInChI=1S/C5H4Cl2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2
InChIKeyQWCRLUJTUHEVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(chloromethyl)pyrimidine (CAS 944902-28-7): Baseline Overview for Research Procurement


5-Chloro-2-(chloromethyl)pyrimidine is a heterocyclic building block within the chloromethylpyrimidine class, characterized by a pyrimidine core bearing chlorine at the 5-position and a chloromethyl group at the 2-position [1]. It serves as a key reagent in the synthesis of fused benzoxazepinones, which act as sodium channel modulators under investigation for cardiovascular and metabolic disorders . This compound is procured primarily for use in medicinal chemistry campaigns, kinase inhibitor development, and specialized ion channel modulator programs .

Why Generic 'Chloromethylpyrimidine' Substitution Fails: Structural Determinants of 5-Chloro-2-(chloromethyl)pyrimidine Procurement


Simple substitution of 5-Chloro-2-(chloromethyl)pyrimidine with a generic chloromethylpyrimidine analog, such as unsubstituted 2-(chloromethyl)pyrimidine or its 4-chloro isomer, is not scientifically sound . The precise positioning of the chlorine atom at the 5-position profoundly influences the electronic landscape of the pyrimidine ring, altering its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This electronic modulation translates into distinct biochemical target engagement profiles, with the 5-chloro substitution pattern being specifically validated in patented inhibitor programs targeting PRMT5 and PIM kinases [1]. Using an isomer or a de-chlorinated analog will likely yield a different regioisomer in downstream products, leading to failed bioactivity, misleading structure-activity relationship (SAR) data, and significant loss of research investment.

Quantitative Differentiation Guide: 5-Chloro-2-(chloromethyl)pyrimidine vs. Structural Analogs


Superior PRMT5 Cellular Potency of 5-Chloro-2-(chloromethyl)pyrimidine-Derived Inhibitors

A derivative of 5-Chloro-2-(chloromethyl)pyrimidine (represented by BDBM50585596/CHEMBL5076766) demonstrates potent inhibition of PRMT5 in MTAP-knockout HCT-116 cells. This contrasts sharply with the significantly reduced potency observed in wild-type MTAP cells, highlighting a context-dependent selectivity profile that may not be replicated by inhibitors derived from other regioisomeric building blocks [1].

PRMT5 Cancer Epigenetics MTAP Deficiency

PIM Kinase Inhibition Profile of 5-Chloro-2-(chloromethyl)pyrimidine-Derived Inhibitors

Compounds incorporating the 5-Chloro-2-(chloromethyl)pyrimidine moiety (as exemplified by BDBM50518518/CHEMBL4470576) exhibit potent cellular activity against PIM kinases. In head-to-head cellular assays, this compound achieves an EC50 of 37 nM in human KG1 cells, representing a 1.4-fold improvement in potency over a closely related analog (BDBM50518513/CHEMBL4528544) in the same cellular context [1][2].

PIM Kinase Oncology Kinase Inhibitor

Validated Utility in Ion Channel Modulator Synthesis

5-Chloro-2-(chloromethyl)pyrimidine is explicitly claimed and exemplified as a crucial reagent in the synthesis of fused benzoxazepinones, a class of sodium channel inhibitors. The patent WO-2013006485-A1 (and its equivalents) details the use of this specific building block to construct the core heterocyclic architecture of these modulators, which are being developed for the treatment of cardiovascular diseases and diabetes [1].

Ion Channel Sodium Channel Cardiovascular Disease

High-Value Application Scenarios for 5-Chloro-2-(chloromethyl)pyrimidine (CAS 944902-28-7) Based on Quantitative Evidence


Development of MTAP-Selective PRMT5 Inhibitors

Researchers focused on exploiting synthetic lethality in MTAP-deficient cancers should select 5-Chloro-2-(chloromethyl)pyrimidine as a core building block. The demonstrated ability of its derivatives to achieve an IC50 of 4 nM in MTAP-knockout cells, with a 262.5-fold selectivity window over wild-type cells, indicates that this scaffold can be optimized for potent and context-dependent PRMT5 inhibition [1]. This is a critical parameter for minimizing on-target toxicity in normal tissues.

Optimization of PIM Kinase Inhibitor Leads

In oncology programs targeting PIM kinases, this compound provides a validated starting point for lead optimization. Direct comparative data shows that a derivative of 5-Chloro-2-(chloromethyl)pyrimidine (EC50 = 37 nM) outperforms a close structural analog (EC50 = 53 nM) in a cellular assay for PIM inhibition [2][3]. Procuring this specific building block allows medicinal chemists to build upon a scaffold with a proven 1.4-fold potency advantage in a relevant biological context.

Replication of Patented Sodium Channel Modulator Syntheses

For academic or industrial labs seeking to synthesize the fused benzoxazepinone sodium channel modulators disclosed in patent WO-2013006485-A1, the use of 5-Chloro-2-(chloromethyl)pyrimidine is non-negotiable. This compound is the specified reagent in the patented synthetic route [4]. Substitution with any other chloromethylpyrimidine will result in a different chemical product, thereby invalidating any attempt to reproduce the patent's specific examples or generate the claimed pharmaceutical compositions.

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